

A Comparative Guide to BMS-986104 and First-Generation S1P Modulators

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Compound of Interest

Compound Name: BMS-986104

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) receptor modulators are a class of oral therapeutics that have revolutionized the management of autoimmune diseases, particularly relapsing forms of multiple sclerosis (MS).[1][2] The first-generation S1P modulator, fingolimod, demonstrated the clinical potential of this therapeutic class.[3][4] However, its non-selective receptor binding profile has been associated with a range of side effects.[4][5] This has spurred the development of next-generation modulators with improved selectivity and safety profiles. **BMS-986104** is a novel, selective S1P receptor 1 (S1P1) modulator designed to offer a more favorable benefit-risk profile compared to its predecessors.[6][7][8] This guide provides a detailed comparison of **BMS-986104** and first-generation S1P modulators, with a focus on experimental data to inform research and drug development professionals.

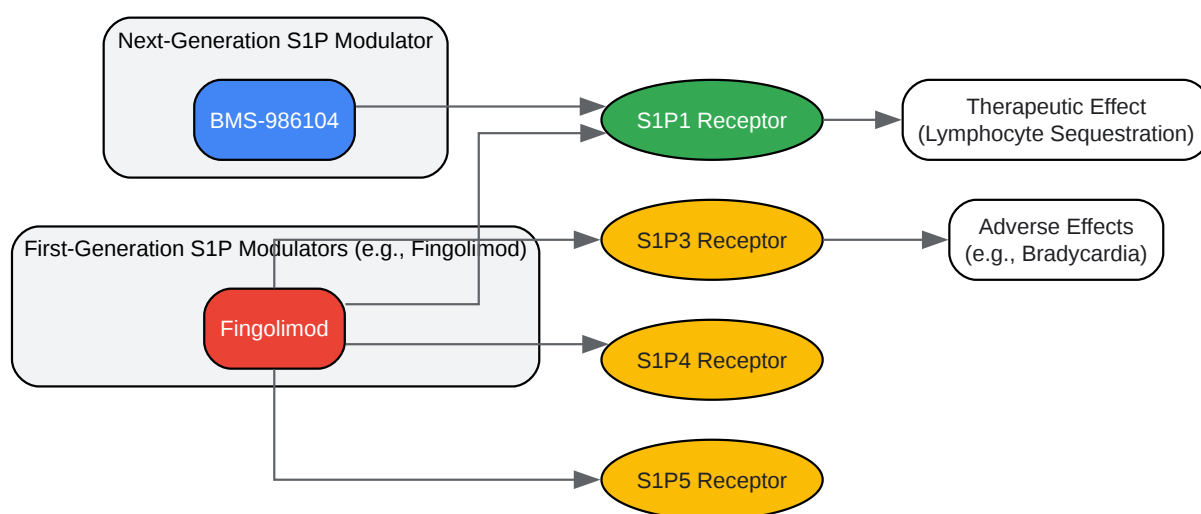
Mechanism of Action: A Tale of Selectivity

S1P receptor modulators function by binding to S1P receptors on lymphocytes, preventing their egress from lymph nodes.[1][9] This sequestration of lymphocytes reduces their infiltration into the central nervous system, thereby mitigating the inflammatory cascade characteristic of autoimmune diseases like MS.[1]

First-generation S1P modulators, such as fingolimod, are non-selective and bind to multiple S1P receptor subtypes, including S1P1, S1P3, S1P4, and S1P5.[10] While agonism at S1P1 is

responsible for the therapeutic effect of lymphocyte retention, off-target binding to other subtypes, particularly S1P3, has been linked to adverse effects such as bradycardia.[6][10]

BMS-986104, in contrast, is a potent and selective S1P1 receptor modulator.[8][11] Preclinical studies have shown that **BMS-986104** demonstrates ligand-biased signaling at the S1P1 receptor, which may contribute to its differentiated safety profile.[6][7] This selectivity for S1P1 is a key advantage, aiming to retain the therapeutic efficacy of lymphocyte modulation while minimizing off-target side effects.[12][13]



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Figure 1: Receptor Selectivity Comparison

Quantitative Data Comparison

The following tables summarize the key quantitative differences between **BMS-986104** and first-generation S1P modulators based on available preclinical and clinical data.

Table 1: Receptor Selectivity Profile

Compound	S1P1 (pEC50)	S1P2	S1P3	S1P4	S1P5
BMS-986104 derivative	8.7[14]	Not specified	Not specified	Not specified	Not specified
Fingolimod	Binds to S1P1, S1P3, S1P4, S1P5[10]	No significant activity	Binds	Binds	Binds

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Table 2: Pharmacokinetic Profile

Parameter	BMS-986104	Fingolimod
Half-life (t _{1/2})	~18 days (in clinic)[8]	6-9 days[15][16]
Bioavailability	Not specified	>90%[15][17]
Time to max concentration (T _{max})	Not specified	12-16 hours[15]

Table 3: Pharmacodynamic Profile (Lymphocyte Reduction)

Compound	Dose	Maximum Lymphocyte Reduction
BMS-986104	Single ascending doses	50% to 70% reduction targeted[18]
Fingolimod	0.5 mg/day	~70% reduction from baseline[19][20]

Table 4: Preclinical Safety Profile

Adverse Effect	BMS-986104	Fingolimod
Cardiovascular (Bradycardia)	Differentiated from fingolimod in terms of cardiovascular safety in preclinical studies[6][7]	Dose-dependent reduction in heart rate observed within hours of the first dose[5][6]
Pulmonary	Differentiated from fingolimod in terms of pulmonary safety in preclinical studies[6][12]	Associated with a mild decrease in forced expiratory volume[21]

Experimental Protocols

S1P Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to S1P receptors.

- Objective: To determine the inhibitory concentration (IC50) of test compounds against the binding of a radiolabeled ligand to S1P receptors.
- Materials:
 - Membrane preparations from cells overexpressing human S1P receptors (S1P1, S1P2, S1P3, S1P4, S1P5).
 - Radioligand, e.g., [³²P]S1P or [³H]-ozanimod.[22][23]
 - Test compounds (**BMS-986104**, fingolimod phosphate).
 - Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).[22]
 - 96-well filtration plates.
- Procedure:
 - Test compounds are serially diluted.

- Membrane preparations are incubated with the test compound and the radioligand.
- The mixture is incubated to allow for competitive binding.
- The reaction is terminated by rapid filtration through the filtration plates to separate bound from free radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
- IC50 values are calculated by non-linear regression analysis.

GTPyS Binding Assay

This functional assay measures the activation of G-proteins coupled to S1P receptors upon agonist binding.

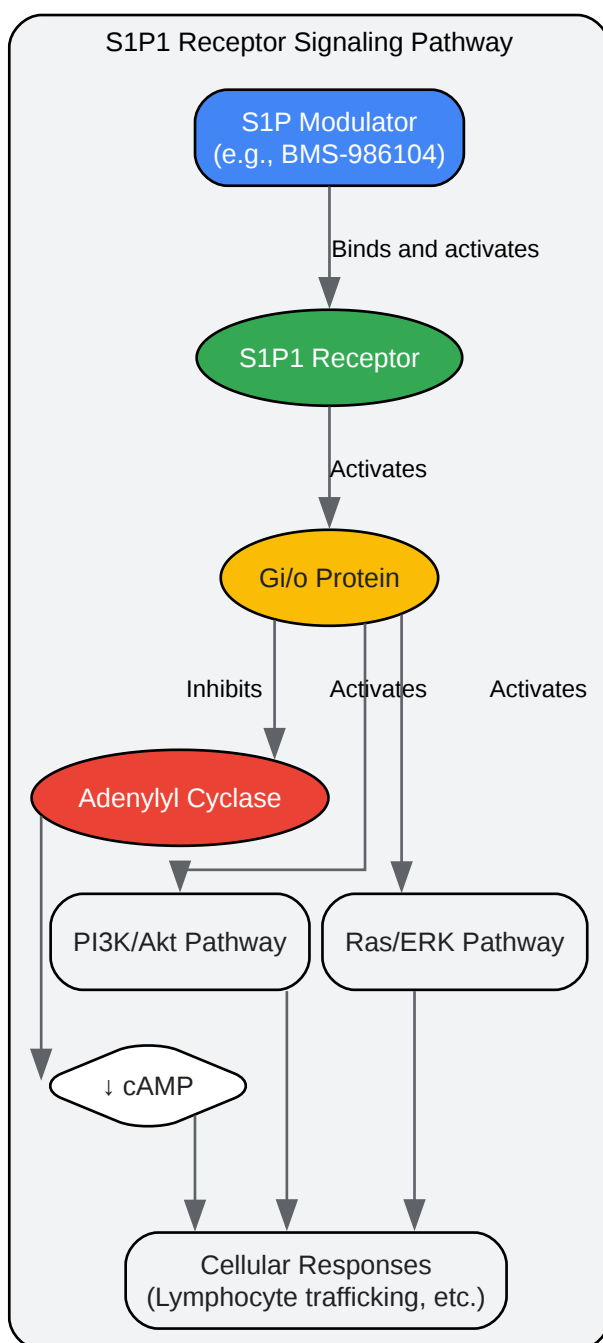
- Objective: To determine the potency (EC50) and efficacy of test compounds in stimulating G-protein activation.
- Materials:
 - Membrane preparations from cells overexpressing S1P receptors.
 - [³⁵S]GTPyS.
 - Test compounds.
 - Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% BSA).[\[23\]](#)
- Procedure:
 - Membrane preparations are incubated with the test compound and a fixed concentration of [³⁵S]GTPyS.
 - The binding of [³⁵S]GTPyS to G-proteins is initiated by the addition of GDP.
 - The reaction is incubated and then terminated by filtration.
 - The amount of bound [³⁵S]GTPyS is quantified by scintillation counting.

- EC50 and maximal activation values are determined from dose-response curves.

Lymphocyte Trafficking in a Mouse Model

This in vivo assay assesses the effect of S1P modulators on lymphocyte egress from lymphoid organs.

- Objective: To evaluate the in vivo efficacy of test compounds in inducing lymphopenia.
- Materials:
 - Mice (e.g., C57BL/6).
 - Test compounds formulated for oral administration.
 - Flow cytometer for lymphocyte counting.
- Procedure:
 - Mice are orally administered with the test compound or vehicle.
 - Blood samples are collected at various time points post-administration.
 - Absolute lymphocyte counts are determined using a hematology analyzer or by flow cytometry.
 - The percentage reduction in lymphocyte count compared to baseline or vehicle-treated animals is calculated.



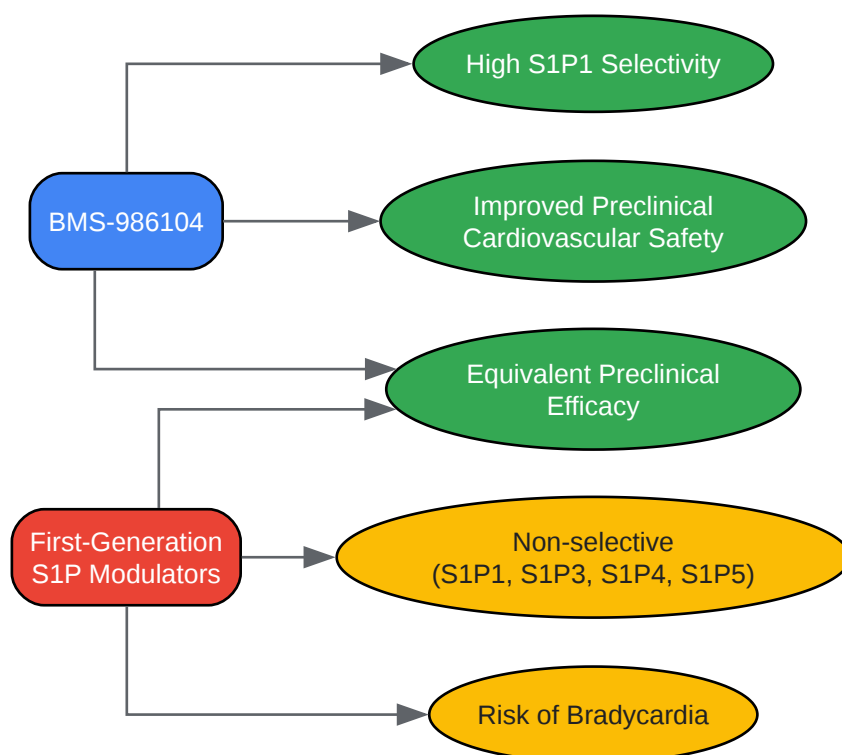
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Figure 2: S1P1 Receptor Signaling

Advantages of **BMS-986104**

Based on the available data, **BMS-986104** presents several key advantages over first-generation S1P modulators:

- **Enhanced Selectivity:** By specifically targeting the S1P1 receptor, **BMS-986104** is designed to minimize off-target effects associated with non-selective S1P modulators.[8][11]
- **Improved Cardiovascular Safety Profile:** Preclinical studies suggest a reduced risk of bradycardia with **BMS-986104** compared to fingolimod, a significant concern with first-generation agents.[6][7][8]
- **Potential for a Better Overall Safety Profile:** The improved selectivity and preclinical safety data suggest that **BMS-986104** may have a more favorable overall safety and tolerability profile.[6][12]
- **Equivalent Preclinical Efficacy:** In a T-cell transfer model of colitis, **BMS-986104** demonstrated efficacy equivalent to that of fingolimod, indicating that its enhanced selectivity does not compromise its therapeutic potential.[6][7]



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Figure 3: Advantage-Disadvantage Comparison

Conclusion

BMS-986104 represents a significant advancement in the development of S1P receptor modulators. Its high selectivity for the S1P1 receptor, coupled with a promising preclinical safety profile, positions it as a potentially superior alternative to first-generation agents like fingolimod. The targeted mechanism of action of **BMS-986104** holds the promise of achieving the desired immunomodulatory effects while minimizing the off-target adverse events that have been a concern with earlier S1P modulators. Further clinical investigation is warranted to fully elucidate the clinical benefits of **BMS-986104** in the treatment of autoimmune diseases.

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